molecular formula C7H6N6O B1227677 2,4-DA-6-FP CAS No. 4261-17-0

2,4-DA-6-FP

Cat. No.: B1227677
CAS No.: 4261-17-0
M. Wt: 190.16 g/mol
InChI Key: QBSIXCBKOMWSBZ-UHFFFAOYSA-N
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Description

2,4-Diaminopteridine-6-carbaldehyde (CAS 4261-17-0) is a high-value pteridine derivative with a molecular formula of C 7 H 6 N 6 O and a molecular weight of 190.16 g/mol . This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry and drug discovery, particularly for developing multitarget therapeutic agents. The 2,4-diaminopteridine core is recognized as a novel scaffold for radical scavenging and lipoxygenase (LOX) inhibition, with IC 50 values for LOX inhibition extending down to 100 nM . These activities are significant in combating oxidative stress and chronic inflammation, which are implicated in diseases such as cancer, atherosclerosis, and autoimmune disorders . Furthermore, pteridine-based compounds show promising antiparasitic potential by acting as multitarget inhibitors of essential folate pathway enzymes in trypanosomatid parasites, specifically pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) . This dual inhibition is a crucial strategy for overcoming parasite resistance in neglected tropical diseases. In immunology research, 2,4-Diaminopteridine-6-carbaldehyde has been identified as a ligand that can bind to the major histocompatibility complex (MHC)-class-I-related molecule MR1, modulating the function of mucosal-associated invariant T (MAIT) cells . This highlights its utility as a tool for probing immunomodulatory pathways. The presence of both amino and aldehyde functional groups on the pteridine ring makes this compound a synthetically versatile building block, amenable to further chemical modifications to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-diaminopteridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1-2H,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSIXCBKOMWSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195372
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4261-17-0
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Periodic Acid Oxidation

The oxidation of 2,4-diamino-6-polyhydroxyalkylpteridines using periodic acid (HIO₄) is a well-documented route to 2,4-diaminopteridine-6-carbaldehyde. This method exploits the selective cleavage of vicinal diols in polyhydroxyalkyl side chains, yielding the aldehyde functionality.

Procedure :
A solution of 2,4-diamino-6-tetrahydroxybutylpteridine (510 mg) in 11 mL of 2 N acetic acid is treated with 855 mg of HIO₄·2H₂O dissolved in 2 mL of water. The mixture is stirred at room temperature for 10 minutes, precipitating a brown solid. The product is collected via filtration, washed with acetone and ether, and dried to yield 130 mg of 2,4-diaminopteridine-6-carbaldehyde (25% yield).

Mechanistic Insight :
Periodic acid selectively oxidizes the C2–C3 bond in the tetrahydroxybutyl side chain, generating the aldehyde while preserving the pteridine core. The reaction proceeds via a cyclic iodate intermediate, ensuring regioselectivity.

Characterization :

  • UV-Vis (0.1 N NaOH) : λₘₐₓ = 257 nm, 370 nm; λₘᵢₙ = 238 nm, 322 nm.

  • Solubility : Highly soluble in aqueous acids/alkalis; insoluble in organic solvents.

Lead Tetraacetate Oxidation

Lead tetraacetate (Pb(OAc)₄) offers an alternative oxidant for converting polyhydroxyalkylpteridines to the aldehyde derivative. This method is particularly effective for substrates sensitive to acidic conditions.

Procedure :
A solution of 2,4-diamino-6-tetrahydroxybutylpteridine (1.41 g) in 75 mL of 80% acetic acid is treated with 10.3 g of Pb₃O₄ added portionwise over 30 minutes. The mixture is stirred at room temperature, filtered to remove lead sulfate precipitates, and adjusted to pH 5.0 with sodium carbonate. Cooling yields 70 mg of 2,4-diaminopteridine-6-carbaldehyde as a yellow solid.

Key Observations :

  • The reaction temperature must remain below 40°C to prevent decomposition.

  • Lead tetraacetate’s strong oxidative capacity necessitates careful stoichiometric control to avoid over-oxidation.

Condensation of Tetraaminopyrimidine with Carbonyl Compounds

Reaction with Glyoxal

The cyclocondensation of 2,4,5,6-tetraaminopyrimidine with glyoxal under alkaline conditions provides direct access to 2,4-diaminopteridine-6-carbaldehyde.

Procedure :
A mixture of 2,4,5,6-tetraaminopyrimidine dihydrochloride (1.065 g), sodium bicarbonate (0.85 g), and L-sorbose (1.8 g) in 13 mL of water is acidified with acetic acid (1 mL) and treated with hydrazine hydrate (0.6 mL). The solution is heated at 95–100°C for 2 hours, cooled, and filtered to isolate the intermediate polyhydroxyalkylpteridine. Subsequent oxidation as described in Section 1.1 yields the aldehyde.

Optimization Notes :

  • pH Control : Maintaining pH 5.0–6.5 during condensation prevents side reactions.

  • Hydrazine Role : Acts as a catalyst, accelerating imine formation.

Comparative Analysis of Synthetic Routes

Method Oxidant Yield (%) Reaction Time Key Advantage
Periodic Acid OxidationHIO₄25–3010–30 minHigh regioselectivity
Lead TetraacetatePb₃O₄15–2030–60 minMild conditions
Glyoxal Condensation40–502–4 hoursSingle-step synthesis

Critical Considerations :

  • Scalability : Periodic acid oxidation is preferred for large-scale production due to reagent availability.

  • Purity : UV-Vis spectral ratios (e.g., E₂₄₈/E₃₃₅ = 1.4–1.5) confirm the absence of 7-carbaldehyde isomers.

Analytical and Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy

The aldehyde’s distinct UV profiles in acidic and alkaline media serve as a fingerprint for structural verification:

  • 0.1 N HCl : λₘₐₓ = 240 nm, 285 nm, 335 nm.

  • 0.1 N NaOH : λₘₐₓ = 257 nm, 370 nm.

Solubility and Stability

  • Aqueous Solubility : >10 mg/mL in 0.1 N HCl/NaOH; <1 mg/mL in H₂O (pH 7.0).

  • Thermal Stability : Decomposes above 300°C without melting .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopteridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Role in Pteridine Derivatives
2,4-Diaminopteridine-6-carbaldehyde serves as a crucial intermediate in the synthesis of various pteridine derivatives. These derivatives are important for studying the chemical properties and reactivity of pteridines, which are heterocyclic compounds that play vital roles in biological systems.

Synthetic Routes
The synthesis typically involves nucleophilic displacement reactions. One common method includes reacting 6-bromomethyl-2,4-diaminopteridine with various nucleophiles under acidic or basic conditions. This flexibility allows for the production of a range of substituted pteridines and pterins, enhancing their utility in research.

Biological Applications

Enzyme Inhibition
Research indicates that 2,4-diaminopteridine-6-carbaldehyde inhibits dihydrofolate reductase, an enzyme essential for DNA synthesis and repair. This inhibition is particularly relevant for developing antimicrobial agents and cancer therapies .

Antioxidant Properties
Recent studies have shown that derivatives of 2,4-diaminopteridine exhibit antioxidant properties by scavenging reactive oxygen species. These compounds have been evaluated for their efficacy against oxidative stress-related conditions such as cancer and inflammatory diseases .

Medical Applications

Cancer Treatment
The compound is being investigated for its potential as an inhibitor of tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and ErbB-2, which are critical targets in cancer therapy. In vitro studies have demonstrated that certain derivatives can significantly inhibit tumor growth without causing notable toxicity .

Anti-inflammatory Activity
In addition to its anticancer properties, 2,4-diaminopteridine-6-carbaldehyde has shown promise in treating inflammatory conditions. Its derivatives have been tested for their ability to reduce inflammation in models of colitis and other autoimmune diseases .

Industrial Applications

Pharmaceutical Intermediates
This compound is utilized in the production of specialized chemicals and intermediates for pharmaceuticals. Its versatility allows it to serve as a building block for synthesizing various biologically active compounds.

Table 1: Summary of Biological Activities

Activity Type Target/Mechanism IC50 (µM) Reference
Enzyme InhibitionDihydrofolate ReductaseNot specified
AntioxidantLipoxygenase Inhibition≤0.1
Cancer Cell GrowthEGFR InhibitionNot specified
Anti-inflammatoryColitis Model0.01

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a derivative of 2,4-diaminopteridine-6-carbaldehyde against MDA-MB-231 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 102 nM, outperforming standard treatments like etoposide .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of a novel series of N-substituted 2,4-diaminopteridines. The compounds demonstrated substantial reduction in inflammation (41%) in a rat model at a dosage of 0.01 mmol/kg, indicating their potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula XlogP H-Bond Donors H-Bond Acceptors TPSA (Ų) Core Heterocycle
2,4-Diaminopteridine-6-carbaldehyde C₇H₆N₆O -1.1 2 7 121 Pteridine
2,4-Diaminopteridine-6-carboxylic acid C₇H₆N₆O₂ -2.5* 3 8 ~150 Pteridine
6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine C₁₇H₁₆N₆O 1.2* 4 6 ~110 Pyrido[2,3-d]pyrimidine
6-(Dimethylamino)-...-5-pyrimidinecarbaldehyde C₈H₁₂N₄O₃ 0.5* 1 5 ~90 Tetrahydropyrimidine

*Estimated values based on structural analogs.

Key Research Findings

  • Reactivity: The aldehyde group in 2,4-Diaminopteridine-6-carbaldehyde enables nucleophilic additions (e.g., Schiff base formation), distinguishing it from carboxylic acid or carbamate derivatives .
  • Drug Design Potential: The electrophilic aldehyde moiety could be leveraged in covalent inhibitor development, contrasting with non-reactive analogs like 2,4-Diaminopteridine-6-carboxylic acid .

Biological Activity

2,4-Diaminopteridine-6-carbaldehyde (commonly referred to as 2,4-DA-6-FP) is a chemical compound belonging to the pteridine class. It has garnered attention for its potential biological activities, particularly in immunology and cancer research. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

  • IUPAC Name : 2,4-diaminopteridine-6-carbaldehyde
  • Molecular Formula : C7H8N6O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 4261-17-0

2,4-Diaminopteridine-6-carbaldehyde acts primarily as a dihydrofolate reductase (DHFR) inhibitor , similar to other antifolate agents like methotrexate. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, which is crucial for the production of nucleic acids and amino acids. This inhibition leads to reduced DNA and RNA synthesis, ultimately impacting cell proliferation.

Antifolate Activity

Research indicates that this compound exhibits significant antifolate activity. Its structure allows it to effectively compete with dihydrofolate for binding sites on DHFR, thus inhibiting the enzyme's function. This property is particularly valuable in cancer therapy where rapid cell division is prevalent.

Immunomodulatory Effects

Recent studies have highlighted the role of this compound as a hapten and an MR1 ligand. These characteristics suggest its potential use in modulating immune responses, particularly in autoimmune diseases. The compound can influence T-cell activation and cytokine production, making it a candidate for further immunological studies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2,4-Diaminopteridine-6-carbaldehyde, it is essential to compare it with other known antifolates:

CompoundMechanism of ActionToxicity LevelTherapeutic Use
Methotrexate DHFR inhibitorHighCancer treatment
Aminopterin DHFR inhibitorVery HighCancer treatment
Pralatrexate Selective DHFR inhibitorModerateCancer treatment
2,4-Diaminopteridine-6-carbaldehyde DHFR inhibitorLowPotential immunotherapy

Table 1: Comparison of biological activities and therapeutic applications of antifolate agents.

Case Studies

  • Cancer Research : A study evaluated the effects of 2,4-Diaminopteridine-6-carbaldehyde on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Immunological Applications : In another study focusing on autoimmune diseases, this compound was shown to modulate T-cell responses in vitro. This finding opens avenues for its use in treating conditions like rheumatoid arthritis or lupus.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Diaminopteridine-6-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Degradation Pathways : The compound can be synthesized via oxidative degradation of methotrexate using non-thermal plasma jets. Key parameters include plasma exposure time (e.g., 30–60 minutes) and UV radiation intensity, which influence yield .
  • Intermediate Isolation : Post-reaction, purification via HPLC (C18 column, methanol/water mobile phase) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the aldehyde derivative. Confirm purity using LC-MS (e.g., m/z 235.1 [M+H]⁺) .

Q. How can researchers characterize the structural and electronic properties of 2,4-Diaminopteridine-6-carbaldehyde?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR (DMSO-d6, δ 9.8 ppm for aldehyde proton) and 13C^{13}C-NMR (δ 190–195 ppm for carbonyl carbons) for structural confirmation. IR spectroscopy (stretching at ~1700 cm⁻¹ for aldehyde) provides complementary data .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity in biological systems .

Q. What analytical techniques are recommended for quantifying 2,4-Diaminopteridine-6-carbaldehyde in complex matrices?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) using a gradient of 0.1% TFA in acetonitrile/water. Validate with spiked samples (recovery >95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) in positive ion mode for precise mass determination (theoretical [M+H]⁺ = 235.0824) .

Advanced Research Questions

Q. How do degradation pathways of methotrexate to 2,4-Diaminopteridine-6-carbaldehyde vary under different environmental conditions?

  • Methodology :

  • Controlled Degradation Studies : Compare oxidative (plasma jet) vs. hydrolytic (acidic/basic conditions) pathways. Monitor intermediates via time-resolved LC-MS and kinetic modeling (e.g., pseudo-first-order rate constants) .
  • Data Contradiction Analysis : If conflicting degradation rates arise, investigate matrix effects (e.g., buffer composition) using Design of Experiments (DoE) to isolate variables .

Q. What strategies resolve contradictions in reported biological activities of 2,4-Diaminopteridine-6-carbaldehyde?

  • Methodology :

  • Assay Standardization : Replicate cytotoxicity studies (e.g., MTT assay on HeLa cells) under standardized conditions (pH 7.4, 37°C, 5% CO₂). Compare IC₅₀ values against literature .
  • Metabolite Profiling : Use LC-MS/MS to confirm compound stability during assays. Detect potential degradation products that may skew results .

Q. How can the mechanism of action of 2,4-Diaminopteridine-6-carbaldehyde in enzyme inhibition be elucidated?

  • Methodology :

  • Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., dihydrofolate reductase inhibition) with varying substrate concentrations. Calculate KiK_i values using Lineweaver-Burk plots .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in enzyme active sites. Validate with site-directed mutagenesis (e.g., DHFR mutants) .

Q. What advanced methods assess the compound’s potential as a therapeutic agent?

  • Methodology :

  • In Vivo Pharmacokinetics : Administer radiolabeled 14C^{14}C-2,4-Diaminopteridine-6-carbaldehyde in rodent models. Track bioavailability via blood/tissue sampling and scintillation counting .
  • Toxicity Profiling : Conduct Ames test (mutagenicity) and acute toxicity studies (OECD Guideline 423) to establish safety thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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